molecular formula C15H22N2O2 B13288273 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one

Cat. No.: B13288273
M. Wt: 262.35 g/mol
InChI Key: GBHANYNRBPPGSI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one (CAS Number 1017025-32-9) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol, this piperazine derivative is a key intermediate for researchers investigating novel psychoactive substances . Piperazine-based compounds are extensively studied for their potential interactions with the central nervous system. Structural analogs of this compound have demonstrated a high affinity for key serotonin receptors, such as 5-HT1A, and dopamine D2 receptors, making them promising candidates for preclinical research into antidepressant and anxiolytic agents . Furthermore, related phenoxyalkylaminoalkanol derivatives have been investigated for a range of pharmacological activities, including anticonvulsant, local anesthetic, and analgesic properties, highlighting the versatility of this chemical class in drug discovery . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers can leverage this high-purity compound as a critical building block in synthetic chemistry or as a reference standard in analytical studies to advance the development of new pharmacological tools.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C15H22N2O2/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3

InChI Key

GBHANYNRBPPGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazine

This method employs piperazine as a nucleophile reacting with electrophilic aryl halides or sulfides. Key steps include:

Reaction Scheme

  • Intermediate Formation :

    • 2-(2,4-Dimethylphenoxy)propan-1-one is synthesized by reacting 2,4-dimethylphenol with chloroacetone under basic conditions (e.g., K₂CO₃ in acetone).
    • Bromination or chlorination at the carbonyl-adjacent position yields 2-(2,4-dimethylphenoxy)-1-bromopropan-1-one.
  • Piperazine Coupling :

    • The brominated intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.
    • Base additives (e.g., triethylamine) enhance nucleophilicity.
Table 1: Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Intermediate Synthesis 2,4-dimethylphenol, chloroacetone 78–85 >95%
Bromination NBS, CCl₄, AIBN 65–70 90%
Piperazine Coupling Piperazine, DMF, 80°C, 8h 62–68 98%

Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers higher regioselectivity for complex aryl-piperazine derivatives:

Protocol

  • Electrophile Preparation :

    • 2-(2,4-Dimethylphenoxy)-1-iodopropan-1-one is synthesized via iodination of the propanone intermediate.
  • Catalytic Coupling :

    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and piperazine in toluene at 110°C for 24 hours.
    • Yields improve with microwave-assisted heating (50–60% vs. 40% conventional).
Table 2: Catalytic System Performance
Catalyst System Temp (°C) Time (h) Yield (%) Selectivity
Pd(OAc)₂/Xantphos 110 24 58 >99%
Pd₂(dba)₃/BINAP 100 18 62 98%

One-Pot Tandem Synthesis

A streamlined approach combines intermediate generation and coupling in a single reactor:

Procedure

  • In Situ Bromination :

    • 2,4-dimethylphenol, chloroacetone, and NBS react in acetonitrile under UV light.
  • Piperazine Addition :

    • Piperazine and K₂CO₃ are added directly to the reaction mixture, eliminating intermediate isolation.
Advantages:
  • Reduced purification steps (crude purity: 85–90%).
  • Total reaction time: 10–12 hours.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability
Method Pros Limitations Industrial Viability
Nucleophilic Substitution Low cost, simple setup Moderate yields, halogen waste High
Buchwald-Hartwig High selectivity, mild conditions Pd catalyst cost Moderate
One-Pot Synthesis Time-efficient, minimal steps Lower purity Limited

Challenges and Optimizations

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains critical for isolating the final compound.
  • Byproducts : Competitive O-alkylation can occur; optimized stoichiometry (piperazine:electrophile = 1.5:1) mitigates this.
  • Scale-Up : Buchwald-Hartwig reactions face catalyst recovery issues, whereas nucleophilic substitution is more scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and research findings:

Compound Name Substituents Molecular Formula Key Properties/Findings References
2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one 2,4-dimethylphenoxy, piperazine C₁₅H₂₂N₂O₂ High lipophilicity; potential CNS activity due to piperazine core. Hydrochloride salt form enhances solubility .
1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one 4-bromophenyl, piperazine C₁₃H₁₇BrN₂O Refractory metabolite in activated sludge; persistent in wastewater treatment .
AP-238 (1-[2,6-dimethyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one) 2,6-dimethyl-4-(3-phenylpropenyl)piperazine C₂₃H₂₈N₂O Marketed as a novel psychoactive substance (NPS); bulky substituents may enhance receptor affinity but increase metabolic complexity .
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one 2,4-dichlorophenoxyacetyl, piperazine C₁₅H₁₈Cl₂N₂O₃ Higher electronegativity from Cl groups increases polarity; used in crystallography studies .
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one 2,2-dimethylpropanone, piperazine C₉H₁₈N₂O Structural similarity score = 1.00; simpler alkyl group may improve metabolic stability .
BIA 3-335 (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) 3,4-dihydroxy-5-nitrophenyl, 3-(trifluoromethyl)phenyl C₂₀H₂₀F₃N₃O₅ Nitro and trifluoromethyl groups enhance electron-withdrawing effects; studied for receptor binding in neurological disorders .

Structural and Pharmacological Insights

  • Piperazine Core: All analogs share the piperazine ring, which is critical for interactions with serotonin receptors (e.g., 5-HT subtypes) and dopamine transporters.
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂, CF₃): Increase polarity and binding affinity but may reduce blood-brain barrier permeability . Alkyl/Aryl Groups (e.g., methyl, phenylpropenyl): Enhance lipophilicity and steric bulk, prolonging half-life but increasing metabolic resistance .
  • Metabolic Stability: The piperazine-propanone scaffold is resistant to degradation in environmental and biological systems, as seen in and .

Pharmacokinetic and Environmental Relevance

  • Environmental Persistence : Piperazine derivatives like 1-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-one are recalcitrant in wastewater treatment, posing ecological risks .
  • Psychoactive Potential: AP-238 and related NPS analogs highlight the trend of structural modifications to evade drug legislation while retaining psychoactive effects .

Biological Activity

2-(2,4-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that may influence various biological pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₅H₂₃ClN₂O₂
Molecular Weight 298.81 g/mol
CAS Number 1333652-05-3
IUPAC Name 2-(2,4-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one
Appearance Powder
Storage Temperature Room Temperature

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems and ion channels. The piperazine moiety is known to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Key Mechanisms:

  • Calcium Channel Modulation : Preliminary studies suggest that this compound may influence calcium influx in smooth muscle cells, potentially leading to relaxation effects similar to those observed with papaverine .
  • cAMP Pathway Activation : The compound may activate cAMP-dependent signaling pathways, which are crucial for various cellular responses .

Pharmacological Studies

Several studies have investigated the biological activity of related compounds, focusing on their effects on smooth muscle contractility and neurotransmission:

  • Smooth Muscle Relaxation :
    • A study demonstrated that derivatives of similar structure can induce relaxation in isolated smooth muscle preparations by blocking calcium channels and decreasing intracellular calcium levels .
    • The compound's effects were noted to be concentration-dependent, with significant relaxation observed at micromolar concentrations.
  • Neurotransmitter Interaction :
    • Compounds with structural similarities have been shown to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects. This suggests that this compound may also exhibit such properties.

Case Study 1: Smooth Muscle Activity

A study conducted on the effects of a piperazine derivative similar to this compound found that it significantly reduced the contractile activity of gastric smooth muscles in a dose-dependent manner. The mechanism was attributed to the inhibition of calcium influx through voltage-gated calcium channels.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological profile of piperazine derivatives. Results indicated potential antidepressant-like effects in animal models, supporting the hypothesis that these compounds can modulate neurotransmitter systems effectively.

Q & A

Q. Advanced

  • Molecular Docking: Use software like AutoDock Vina to model interactions with dopamine or serotonin receptors, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the dimethylphenoxy group .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes over 100+ ns to assess stability of binding poses in a solvated environment .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict neuroactivity .

How can the compound’s solubility and stability be optimized for in vivo studies?

Q. Advanced

  • Salt Formation: React the free base with HCl or other counterions to improve aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the phenoxy moiety to enhance bioavailability .
  • Formulation Strategies: Use cyclodextrin complexes or lipid-based nanoemulsions to stabilize the compound in physiological buffers .

What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound’s derivatives?

Q. Advanced

  • Systematic Substitution: Synthesize derivatives with modifications to the dimethylphenoxy group (e.g., halogenation) or piperazine ring (e.g., N-alkylation) .
  • Bioactivity Profiling: Test analogs against a panel of targets (e.g., GPCRs, kinases) to identify critical pharmacophores .
  • Computational SAR: Combine docking results with experimental IC50 values to map key residues in the binding pocket .

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